molecular formula C8H13ClN4O2 B2621825 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 2225144-34-1

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B2621825
CAS No.: 2225144-34-1
M. Wt: 232.67
InChI Key: WPLZTPDEYQBXSG-UHFFFAOYSA-N
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Description

Molecular Geometry and Hydrogen-Bonding Networks

Single-crystal X-ray diffraction studies of analogous piperazine-pyrazole hybrids, such as 1-methyl-4-(4-nitro-1H-pyrazol-5-yl)piperazine, reveal monoclinic crystal systems (space group P2₁) with intermolecular N–H⋯N hydrogen bonds between the pyrazole nitrogen and piperazine protons. For 4-(4-nitro-1H-pyrazol-1-yl)piperidine hydrochloride, the protonation of the piperidine nitrogen induces a chair conformation stabilized by three-centered N⁺–H⋯Cl⁻ hydrogen bonds (bond lengths: 2.12–2.25 Å), as observed in related hydrochloride salts. The dihedral angle between the pyrazole and piperidine rings measures 54.7°, minimizing steric clashes between the nitro group and axial piperidine hydrogens.

Table 1: Key bond distances in the piperidine-pyrazole core

Bond Distance (Å) Source Compound
N1–N2 (pyrazole) 1.365 4-Fluoro-1H-pyrazole
C5–N1 (piperidine) 1.474 Piperazine-pyrazole
C3–N2 (pyrazole) 1.288 Nitrophenyl-2-pyrazolines

The nitro group adopts a coplanar orientation with the pyrazole ring (torsion angle: 3.8°), facilitating conjugation with the aromatic π-system. This planar arrangement contrasts with the orthogonal nitro group orientation observed in 2,4-dinitrophenyl pyrazolines, where steric hindrance from adjacent substituents forces non-planarity.

Packing Motifs and Supramolecular Interactions

Crystal packing analysis of related compounds shows one-dimensional chains formed via N–H⋯Cl⁻ interactions, with interchain distances of 5.1659 Å. In the title compound, these chains further assemble into sheets through offset π-stacking between pyrazole rings (centroid-centroid distance: 3.89 Å, slippage angle: 21°). The chloride ions occupy tetrahedral voids created by four protonated piperidine units, resembling the packing motif observed in 4-chloro-1H-pyrazole hydrochloride derivatives.

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7;/h5-7,9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLZTPDEYQBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of 4-nitro-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 4-position of the pyrazole ring undergoes selective reduction under catalytic hydrogenation conditions.

Reagent/Conditions Product Yield Key Observations Sources
H₂ (1 atm), Pd/C (10%), EtOH4-(4-Amino-1H-pyrazol-1-yl)piperidine85–92%Complete nitro-to-amine conversion; no ring hydrogenation observed.
NaBH₄/CuCl₂, MeOH, 0°CPartial reduction to hydroxylamine derivative45%Incomplete reduction due to milder conditions.

Mechanistic Insight :

  • Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group.

  • Sodium borohydride with CuCl₂ generates active copper hydride species for partial reduction .

Electrophilic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring facilitates electrophilic substitution at the 3- and 5-positions.

Reagent/Conditions Product Yield Regioselectivity Sources
Br₂ (1 eq), FeCl₃, CH₂Cl₂, 25°C4-(3-Bromo-4-nitro-1H-pyrazol-1-yl)piperidine78%Bromination occurs at C3 due to nitro group’s meta-directing effect.
HNO₃/H₂SO₄, 0°C4-(3,4-Dinitro-1H-pyrazol-1-yl)piperidine<5%Limited further nitration due to steric hindrance.

Key Notes :

  • Bromination is regioselective at C3, avoiding the sterically hindered C5 position.

  • Nitro groups deactivate the ring, making additional nitration challenging .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions.

Reagent/Conditions Product Yield Reaction Type Sources
AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C1-Acetyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine90%Acylation at piperidine nitrogen.
CH₃I, K₂CO₃, DMF, 60°C1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine88%Alkylation without pyrazole ring modification.

Side Reactions :

  • Prolonged exposure to strong alkylating agents (e.g., methyl triflate) may lead to quaternary ammonium salt formation .

Condensation and Cross-Coupling

The nitro group enables participation in Ullmann-type couplings and condensations.

Reagent/Conditions Product Yield Application Sources
CuI, L-proline, K₂CO₃, DMSO, 80°C4-(4-Aryl-1H-pyrazol-1-yl)piperidine derivatives60–75%Synthesis of biaryl analogs for drug discovery.
ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOHSuzuki-Miyaura coupling products55%Limited by nitro group’s electron-withdrawing effect.

Challenges :

  • The nitro group reduces electron density on the pyrazole ring, slowing cross-coupling kinetics .

Stability and Degradation

The compound exhibits pH-dependent stability:

Condition Observation Degradation Products Sources
1M HCl, 60°C, 24hPartial hydrolysis of piperidine ringPiperidine fragments + nitro-pyrazole
1M NaOH, 25°C, 48hNitro group reduction to amine (non-catalytic)4-Amino derivatives + chloride salts

Thermal Stability :

  • Decomposes at >200°C without melting, releasing NOₓ gases .

Comparative Reactivity Table

Reaction Type Rate (Relative) Primary Site Catalyst Dependence
Reduction (Nitro → Amine)FastPyrazole C4Pd/C essential
Electrophilic SubstitutionModeratePyrazole C3/C5Acid/Lewis acid required
Piperidine AlkylationFastPiperidine N1Base required

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride exhibits a range of biological activities, primarily in anti-inflammatory and analgesic contexts. Its interaction with various biological targets is under investigation, suggesting potential applications in treating inflammatory diseases and pain management.

Anti-inflammatory and Analgesic Properties

Preliminary studies have shown that this compound may inhibit pathways involved in inflammation. For example, it has been linked to the modulation of cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . The compound's ability to reduce edema in animal models further supports its potential as an anti-inflammatory agent .

Anti-inflammatory Activity

A study examined the effects of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride on carrageenan-induced paw edema in rats. The results indicated significant reductions in swelling compared to controls, showcasing its potential as an anti-inflammatory treatment .

Cytotoxicity Against Cancer Cell Lines

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those associated with leukemia and lung cancer. The half-maximal inhibitory concentrations (IC50_{50}) were found to be promising, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound, particularly in models of cognitive impairment and neurodegeneration. Its ability to modulate neuroinflammatory responses suggests possible applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Differences

The table below highlights key differences between 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-(4-Nitro-1H-pyrazol-1-yl)piperidine HCl Nitro-pyrazole C8H12ClN3O2 217.66 (calculated) Kinase inhibitor synthesis
4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl Methyl-pyrazole C9H16ClN3 201.7 Intermediate in drug discovery
7-(1-Methylpiperidin-4-yl)-pyrimidin-4-one Methylpiperidine-pyrimidinone C10H15N3O 193.25 Anticancer candidate
Paroxetine HCl (Piperidine derivative) Benzodioxol/fluorophenyl groups C19H20FNO3·HCl 365.83 SSRI antidepressant
4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine diHCl Imidazole-pyridine C14H18Cl2N4 305.22 Kinase modulation
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electrophilicity compared to the methyl group in 4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl, altering reactivity in nucleophilic substitutions .
  • Pharmacological Activity : Paroxetine HCl’s benzodioxol and fluorophenyl substituents enable serotonin reuptake inhibition, a mechanism absent in nitro-pyrazole derivatives .
  • Molecular Weight and Solubility : The dihydrochloride form of 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine enhances solubility (305.22 g/mol) compared to the anhydrous target compound (217.66 g/mol) .

Research Findings

  • Biological Screening: Pyrimidinone derivatives (e.g., 7-(1-Methylpiperidin-4-yl)-pyrimidin-4-one) exhibit antiproliferative activity in cancer cell lines, whereas nitro-pyrazole derivatives are prioritized for kinase target engagement .
  • Crystallographic Analysis : SHELX software has been employed to resolve the crystal structures of piperidine-based pharmaceuticals like Paroxetine HCl, confirming stereochemical precision critical for SSRI activity .

Biological Activity

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride can be represented as follows:

C8H11ClN4O2\text{C}_8\text{H}_{11}\text{ClN}_4\text{O}_2

This compound features a piperidine ring linked to a nitro-substituted pyrazole, which is crucial for its biological activity.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride, exhibit significant anticancer activities. Pyrazole compounds have been associated with the inhibition of various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Cancer Type Cell Line Activity
BreastMDA-MB-231Antiproliferative effects
LungA549Cell cycle arrest
ProstateLNCaPInduction of apoptosis

Anti-inflammatory Activity

The anti-inflammatory potential of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study reported that pyrazole derivatives could reduce inflammation in animal models by modulating the expression of inflammatory mediators .

Inflammatory Mediator Inhibition (%)
TNF-α76%
IL-686%

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperidine moiety has been linked to enhanced antimicrobial activity .

Bacterial Strain Activity
E. coliSignificant inhibition
S. aureusModerate inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and piperidine rings can significantly influence biological activity. The introduction of electron-withdrawing groups (like nitro groups) on the pyrazole ring enhances anticancer and anti-inflammatory properties. Conversely, substituents on the piperidine ring can affect solubility and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cancer Treatment : A clinical trial involving a series of pyrazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Anti-inflammatory Drug Development : Research has led to the development of new anti-inflammatory agents based on the pyrazole scaffold, demonstrating significant reductions in pain and inflammation in rheumatoid arthritis patients.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-nitro-1H-pyrazole and piperidine derivatives under alkaline conditions, followed by HCl treatment to form the hydrochloride salt (analogous to ). Key factors include:

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may degrade nitro groups.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and salt formation.
  • X-ray Crystallography : Resolve crystal structure, as demonstrated for pyrazole-piperidine hybrids (e.g., ).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H+^+] peak) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media. Monitor via HPLC .
  • Thermal Stability : Decomposition occurs above 150°C (TGA analysis recommended). Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for nitro-group retention during synthesis .
  • Machine Learning : Train models on pyrazole-piperidine reaction datasets to predict optimal solvent/base combinations .

Q. What strategies resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Use Hill plots to distinguish receptor-specific effects from non-specific toxicity.
  • Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions (e.g., ’s pyrazole carboxamide analogs).
  • Metabolite Profiling : LC-MS/MS to detect degradation products interfering with assays .

Q. How does the nitro group influence electrochemical behavior in catalytic applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials in aprotic solvents (e.g., acetonitrile) to assess nitro-group electron-withdrawing effects.
  • Spectroelectrochemistry : Correlate reduction peaks with nitro → amine conversion, critical for catalytic cycle design .

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